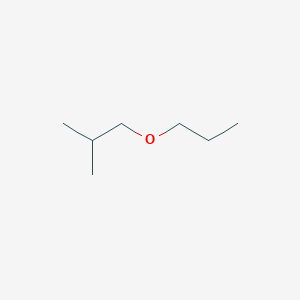

Propane, 2-methyl-1-propoxy-

Description

BenchChem offers high-quality Propane, 2-methyl-1-propoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propane, 2-methyl-1-propoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

15268-49-2 |

|---|---|

Molecular Formula |

C7H16O |

Molecular Weight |

116.2 g/mol |

IUPAC Name |

2-methyl-1-propoxypropane |

InChI |

InChI=1S/C7H16O/c1-4-5-8-6-7(2)3/h7H,4-6H2,1-3H3 |

InChI Key |

NKBWHRMIYKMDDN-UHFFFAOYSA-N |

SMILES |

CCCOCC(C)C |

Canonical SMILES |

CCCOCC(C)C |

boiling_point |

107.0 °C |

Other CAS No. |

15268-49-2 |

Origin of Product |

United States |

Structural Context and Classification Within Ether Chemistry

Propane, 2-methyl-1-propoxy- is an aliphatic ether. Its molecular structure consists of an oxygen atom bonded to two different alkyl groups: a propyl group (-CH2CH2CH3) and an isobutyl group (-CH2CH(CH3)2). This arrangement classifies it as an unsymmetrical, branched ether. The presence of the branched isobutyl group, in particular, distinguishes it from its linear isomers and imparts specific physical properties that are a subject of scientific inquiry.

The fundamental identity and properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-methyl-1-propoxypropane nih.gov |

| Common Name | Isobutyl propyl ether guidechem.com |

| CAS Number | 15268-49-2 nist.gov |

| Molecular Formula | C7H16O nih.gov |

| Molar Mass | 116.20 g/mol nih.gov |

| Canonical SMILES | CCCOCC(C)C guidechem.com |

This table presents basic identification and structural information for Propane, 2-methyl-1-propoxy-.

Evolution of Research Interest in Branched Ethers

The academic and industrial interest in branched ethers has evolved significantly, driven largely by their application as fuel additives. mdpi.com In the late 20th century, ethers like methyl tert-butyl ether (MTBE) were widely adopted as octane (B31449) boosters in gasoline. mdpi.com However, concerns over groundwater contamination led to a phase-out of MTBE in many regions, sparking a search for alternative oxygenates with more favorable environmental profiles. mdpi.comtesisenred.net

This shift catalyzed research into a broader range of ether structures, including more complex branched and heavier ethers. doi.org Scientists began investigating compounds like Propane, 2-methyl-1-propoxy- to understand how variations in branching and chain length affect key fuel properties. chemrxiv.org Research expanded to explore ethers derived from biomass, such as those from glycerol (B35011) or furanics, aiming for more sustainable and high-performance fuel components. mdpi.com The core of this research interest lies in correlating the molecular structure of ethers, including branching, with their combustion characteristics, such as cetane or octane numbers, and their potential to reduce engine emissions. chemrxiv.orgresearchgate.net

Chemical Reactivity and Transformation Mechanisms of Propane, 2 Methyl 1 Propoxy

Fundamental Reaction Pathways of Ethers

Ethers are characterized by their general lack of reactivity, which makes them suitable as solvents for many chemical reactions. libretexts.org However, they are not entirely inert and can participate in specific reactions, primarily involving the cleavage of the carbon-oxygen bond.

Nucleophilic Substitution Reactions under Acidic Conditions

The most significant reaction of ethers is their cleavage by strong acids, such as aqueous hydrobromic acid (HBr) and hydroiodic acid (HI); hydrochloric acid (HCl) is generally not effective. libretexts.orglibretexts.org This acid-catalyzed cleavage is a classic example of nucleophilic substitution. The reaction mechanism, either S_N1 or S_N2, is dictated by the structure of the alkyl groups attached to the ether oxygen. libretexts.orgvaia.com

For ethers with primary and secondary alkyl groups, the reaction proceeds via an S_N2 mechanism. libretexts.orglibretexts.org The first step involves the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile, attacking the less sterically hindered carbon atom adjacent to the oxygen. libretexts.org

In the case of Propane, 2-methyl-1-propoxy- (isobutyl propyl ether), both the isobutyl and the n-propyl groups are primary. The nucleophilic attack is expected to occur at the less sterically hindered n-propyl carbon. Therefore, cleavage with an acid like HI would yield isobutyl alcohol and propyl iodide. libretexts.orglibretexts.org

Ethers containing a tertiary, benzylic, or allylic group tend to cleave through an S_N1 or E1 mechanism. libretexts.orglibretexts.org This is due to the ability of these groups to form stable intermediate carbocations. These reactions are typically faster and can occur at more moderate temperatures. libretexts.org

Oxidation Reactions and Peroxide Formation Mechanisms

A critical aspect of ether chemistry is their tendency to undergo autoxidation upon exposure to oxygen and light, forming unstable and potentially explosive peroxides. utexas.edunoaa.gov This process is a radical chain reaction. Ethers with secondary alkyl groups, such as diisopropyl ether, are particularly susceptible to peroxide formation because the hydrogen on the secondary carbon is more easily abstracted. researchgate.netunm.eduwikipedia.org

For Propane, 2-methyl-1-propoxy-, the carbons alpha to the ether oxygen are primary, which are less prone to oxidation than secondary carbons. However, the potential for peroxide formation still exists. The mechanism involves the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, forming a radical. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical can then abstract a hydrogen from another ether molecule, propagating the chain reaction and forming a hydroperoxide. These hydroperoxides can further react to form explosive polymeric peroxides. utexas.eduunm.edu

Investigation of Specific Reaction Mechanisms Involving the Ether Linkage

While specific research focusing exclusively on Propane, 2-methyl-1-propoxy- is limited, detailed mechanisms can be inferred from studies on structurally similar ethers.

A study on the hydroxyl-radical-initiated oxidation of the closely related isobutyl isopropyl ether provides significant insight. rsc.org The major products identified were acetone, isopropyl formate, isobutyl acetate, and 2-hydroxy-2-methylpropyl acetate. rsc.org The formation of these products is explained by the initial attack of a hydroxyl radical on the C-H bonds of the alkyl chains, followed by complex reactions of the resulting carbon-centered, peroxy, and oxy radicals. rsc.org

The study highlights two main decomposition pathways for the intermediate oxy radicals: rsc.org

Radicals with the structure RCH(O•)OR' primarily undergo C-C bond cleavage.

Radicals with the structure RCH(O•)CH₂OR' tend to undergo a 1,5-hydrogen atom transfer, an isomerization reaction.

These findings suggest that the oxidation of Propane, 2-methyl-1-propoxy- would also proceed through a variety of radical-mediated pathways, leading to a complex mixture of oxygenated products resulting from C-O and C-C bond scission.

The table below shows the major products and their molar yields from the hydroxyl-radical-initiated oxidation of the related compound, isobutyl isopropyl ether.

| Product | Molar Yield (mol/mol consumed) |

|---|---|

| Acetone | 0.56 ± 0.04 |

| Isopropyl formate | 0.48 ± 0.03 |

| Isobutyl acetate | 0.28 ± 0.02 |

| 2-hydroxy-2-methylpropyl acetate | 0.25 ± 0.1 |

| Isobutyraldehyde | 0.06 ± 0.05 |

| Isopropyl nitrate | 0.09 ± 0.06 |

| 1,1,4-trimethyl-3-oxapentyl nitrate | 0.07 ± 0.02 |

Table 1. Products from the oxidation of isobutyl isopropyl ether, a structural analog of Propane, 2-methyl-1-propoxy-. Data from rsc.org.

Catalytic Transformations and Selectivity Control

Catalysis offers a means to control the transformation of ethers, directing their reactivity towards desired products under specific conditions.

Hydrogenation and Hydrodeoxygenation Pathways

Hydrodeoxygenation (HDO) is a catalytic process that removes oxygen from organic compounds by reacting them with hydrogen. rsc.orgwhiterose.ac.uk For ethers, this involves the cleavage of the C–O bond to produce alkanes and alcohols. This reaction is of significant interest in the upgrading of biomass-derived molecules. rsc.orgd-nb.info

The catalytic hydrodeoxygenation of Propane, 2-methyl-1-propoxy- would involve the hydrogenolysis of one of its C-O bonds. This could theoretically lead to two sets of products:

Propane and isobutanol

Isobutane and propanol (B110389)

The selectivity towards one pathway over the other would depend heavily on the catalyst and reaction conditions. In some catalytic processes, ethers can also be formed as byproducts. For instance, the hydrogenation of propanal can yield small amounts of di-n-propyl ether. google.com Studies on the hydrogenolysis of other molecules in alcohol solvents have shown that ethers can form as key intermediates, which are then subsequently cleaved as the reaction progresses. clockss.org

Influence of Catalytic Sites on Product Distribution

The outcome of a catalytic transformation is highly dependent on the nature of the catalyst, including the active metal and the support material. d-nb.info

Catalytic Metal: For the HDO of aryl ethers, the choice of noble metal significantly impacts selectivity. The tendency to cleave the C–O bond (hydrogenolysis) over hydrogenating an aromatic ring increases in the order Pd < Rh < Ir < Ru ≈ Pt. d-nb.info This selectivity is correlated with the Gibbs free energy of hydrogen adsorption on the metal surface. d-nb.info

Catalyst Support and Reaction Conditions: The support material can provide acidic or basic sites that influence the reaction mechanism. whiterose.ac.ukacs.org For example, the HDO of anisole (B1667542) (a simple aryl ether) over nickel-based catalysts showed that a Ni/ZSM-5 catalyst favored the production of cyclohexane (B81311) (indicating ring hydrogenation), whereas a Ni/SiO₂ catalyst was more selective towards toluene (B28343) (from direct C-O cleavage). acs.org Furthermore, reaction parameters like temperature and hydrogen pressure are critical for controlling selectivity. Higher temperatures and lower H₂ pressures generally favor the hydrogenolysis (C–O cleavage) pathway over hydrogenation. d-nb.info

These principles suggest that for a saturated ether like Propane, 2-methyl-1-propoxy-, the choice of metal and support would be crucial in determining which C-O bond is preferentially cleaved and the extent of any side reactions. For instance, a catalyst with strong acid sites might facilitate cleavage, while the metal component would be responsible for the hydrogenation of the resulting fragments. whiterose.ac.uk

| Catalyst System | Substrate Type | Key Finding on Selectivity | Reference |

|---|---|---|---|

| Noble Metals (Pd, Rh, Ir, Ru, Pt) | Aryl Ethers | Selectivity for C-O cleavage (hydrogenolysis) increases in the order Pd < Rh < Ir < Ru ≈ Pt. | d-nb.info |

| Ni/ZSM-5 | Anisole | High selectivity towards cyclohexane, indicating a pathway involving hydrogenation of the aromatic ring. | acs.org |

| Ni/SiO₂ | Anisole | High selectivity towards toluene, indicating a direct deoxygenation pathway. | acs.org |

| Ni/Metal Phosphate | Vanillin | Acid sites on the support were shown to be important for catalytic activity in the HDO process. | whiterose.ac.uk |

Table 2. Influence of Catalytic Sites on Product Distribution in Ether Transformations.

Theoretical and Computational Chemistry Studies on Propane, 2 Methyl 1 Propoxy

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are fundamental to understanding the three-dimensional structure and electronic properties of molecules. For ethers, these calculations reveal insights into conformational preferences and the nature of their chemical bonds.

The flexibility of the alkyl chains and the C-O-C ether linkage in Propane, 2-methyl-1-propoxy- gives rise to multiple possible conformations (spatial arrangements of atoms). Computational methods such as ab initio (from the beginning) and Density Functional Theory (DFT) are employed to determine the relative energies of these conformers and the energy barriers for interconversion.

Conformational analysis of similar ethers, like diethyl ether and di-n-propyl ether, has been performed using methods like DFT with the B3LYP functional and the 6-311++g(2d,2p) basis set. iucr.org For acyclic ethers, staggered conformations around the C-C and C-O bonds are generally preferred over eclipsed conformations to minimize steric repulsion. acs.org Studies on long-chain alkanes, which share structural similarities with the alkyl groups of ethers, show a strong preference for the anti conformation, which is more stable than the gauche conformer by approximately 0.55-0.95 kcal/mol. acs.org

In the case of Propane, 2-methyl-1-propoxy-, rotation around the C-O bonds is a key factor. For instance, studies on diethyl ether have identified multiple conformers, such as the trans-trans (tt) and trans-gauche (tg), with the trans-trans being the most stable. iucr.org High-level calculations are required to accurately predict these small energy differences. Methods such as Møller–Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide benchmark-quality conformational energies. nih.gov

Table 1: Calculated Relative Conformational Energies for a Model Ether (Butane)

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Method |

|---|---|---|---|

| Anti | ~180° | 0.00 | Experimental (Gas Phase) |

| Gauche | ~60° | ~0.95 | Experimental (Gas Phase) |

| Anti | ~180° | 0.00 | DLPNO-CCSD(T) |

Data sourced from studies on butane, a reference molecule for understanding alkyl chain conformations. acs.orgscispace.com

The electronic structure of an ether is characterized by the sp³-hybridized oxygen atom bonded to two carbon atoms. libretexts.orgbyjus.com This results in a bent C-O-C linkage with a bond angle that is typically larger than the tetrahedral angle of 109.5° due to steric repulsion between the alkyl groups. For example, the bond angle in dimethyl ether is 112°. libretexts.org The electronegative oxygen atom leads to a net dipole moment, making ethers polar molecules. libretexts.org

Quantum chemical calculations can provide precise values for bond lengths, bond angles, and the distribution of electron density. Natural Bond Orbital (NBO) analysis is a technique used to study the bonding orbitals, lone pairs, and charge distribution within the molecule. uga.edu For Propane, 2-methyl-1-propoxy-, NBO analysis would reveal the nature of the C-O sigma bonds and the two lone pairs on the oxygen atom, which are crucial for its reactivity and intermolecular interactions.

Table 2: Typical Bond Parameters for Aliphatic Ethers

| Parameter | Typical Value |

|---|---|

| C-O-C Bond Angle | 110-113° |

| C-O Bond Length | ~1.43 Å |

| C-C Bond Length | ~1.54 Å |

| C-H Bond Length | ~1.09 Å |

Values are representative for simple aliphatic ethers. libretexts.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is extensively used to model the reaction pathways of ethers, such as in combustion and atmospheric oxidation. These models help to identify intermediates, transition states, and final products.

The oxidation of ethers typically proceeds via hydrogen abstraction from a carbon atom, with the carbon adjacent to the ether oxygen being particularly susceptible. nih.gov For Propane, 2-methyl-1-propoxy-, there are several potential sites for H-abstraction. Computational studies on similar ethers like di-n-butyl ether (DNBE) and diisobutyl ether (DIBE) have shown that the bond dissociation energies (BDEs) are lowest for the C-H bonds at the α-carbon position (the carbon atom next to the oxygen). nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface (PES) for a reaction can be constructed. researchgate.netsemanticscholar.org High-level methods like QCISD(T) and G4 theory are often used to refine the energies obtained from DFT calculations to achieve high accuracy. nih.govsemanticscholar.orgnih.gov

For example, the oxidation of di-n-propyl ether radicals with O₂ has been studied by constructing a detailed PES at the QCISD(T)/CBS//M062X/6-311++G(d,p) level of theory. nih.govresearchgate.net These calculations reveal the activation energies for various reaction steps. The rate constants for these elementary reactions can then be predicted using theories like Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, which accounts for pressure dependence. nih.govresearchgate.netsemanticscholar.org

Table 3: Calculated Activation Energies for Diethyl Ether Oxidation by NO₂

| Reaction Step | Activation Energy (kcal/mol) | Method |

|---|---|---|

| H-abstraction from ether | 20.62 | DFT (B3LYP/6-31+G(d,p)) |

| Decomposition of intermediate | 32.87 | DFT (B3LYP/6-31+G(d,p)) |

Data from a study on the oxidation mechanism of diethyl ether. worldscientific.com

Reactions are often carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.

The Conductor-like Screening Model (COSMO) and its variant COSMO-RS are powerful implicit solvation models used to predict thermodynamic properties and reaction equilibria in solution. bohrium.com For instance, COSMO-RS has been successfully used to screen ionic liquids as extractive solvents for separating azeotropic mixtures containing alcohols, a process where understanding intermolecular interactions is key. bohrium.com Similar models could be applied to study the reactions of Propane, 2-methyl-1-propoxy- in various solvent environments to understand how the solvent influences the energy profiles and transition state geometries.

Advanced Computational Techniques for Thermochemical Data Analysis

Accurate thermochemical data, such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp), are crucial for chemical process design and safety analysis. chemeo.com High-accuracy composite methods have been developed to compute this data with "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol). nih.govresearchgate.net

These methods, often referred to as Gaussian-n (e.g., G3, G4) or Weizmann-n (e.g., W1, W2) theories, combine results from several high-level calculations with smaller basis sets and corrections to approximate the result of a very high-level calculation with a very large basis set. nih.govresearchgate.net These techniques systematically account for deficiencies in the calculations to yield highly reliable thermochemical data. nih.gov For example, the G3 theory has been shown to provide thermochemical data accurate to within 1 kcal/mol for molecules containing up to about eight non-hydrogen atoms. nih.gov Such methods could be readily applied to Propane, 2-methyl-1-propoxy- to obtain a highly accurate set of thermochemical properties.

Table 4: Computationally Derived Thermochemical Data for Isobutyl Ether

| Property | Value | Unit | Method |

|---|---|---|---|

| ΔfH°gas | -351.23 | kJ/mol | Joback Method |

| ΔfG° | -93.40 | kJ/mol | Joback Method |

| Tboil | 394.03 | K | Joback Method |

| Tfus | 186.08 | K | Joback Method |

| Tc | 569.83 | K | Joback Method |

This table presents data for Diisobutyl ether (Propane, 1,1'-oxybis[2-methyl-]), a structural isomer, calculated using the Joback group contribution method, which is a predictive, not a high-accuracy quantum chemical, method. chemeo.com High-accuracy methods like G4 would provide more reliable data.

Error Analysis and Uncertainty Quantification in Computational Predictions

Every computational prediction has an associated error and uncertainty. A thorough analysis of these factors is critical for assessing the reliability of the calculated data. The sources of error in computational thermochemistry are numerous and can include:

Methodological Approximations: The choice of the quantum mechanical method (e.g., Hartree-Fock, DFT, MP2, CCSD(T)) and the basis set are the most significant sources of error.

Treatment of Electron Correlation: Incomplete accounting for electron correlation is a major challenge.

Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections: These are typically calculated using harmonic frequency analysis, which can introduce errors, especially for molecules with low-frequency vibrations.

Conformational Sampling: For flexible molecules like Propane, 2-methyl-1-propoxy-, failure to identify and properly weight all significant low-energy conformers can lead to substantial errors in the calculated thermodynamic properties.

Uncertainty quantification (UQ) in computational chemistry is an active area of research researchgate.netosti.govethz.charxiv.org. Bayesian methods, for example, can be used to assess the error of a particular computational model for a specific molecule by comparing it to a set of high-accuracy reference data ethz.ch. For group additivity methods, uncertainties in the group parameters can be propagated to estimate the uncertainty in the final predicted value researchgate.netd-nb.info.

An illustrative error analysis for the computationally predicted enthalpy of formation of Propane, 2-methyl-1-propoxy- is shown in the table below. This table breaks down the potential contributions to the total uncertainty from different aspects of the calculation.

Table 2: Illustrative Error Analysis and Uncertainty Quantification for the Calculated Enthalpy of Formation of Propane, 2-methyl-1-propoxy- (kJ/mol)

| Source of Uncertainty | Estimated Uncertainty (± kJ/mol) |

| Basis Set Incompleteness | 1.5 |

| Electron Correlation Treatment | 2.0 |

| Zero-Point Vibrational Energy | 0.8 |

| Conformational Averaging | 1.2 |

| Relativistic and Other Effects | 0.3 |

| Total Estimated Uncertainty | ± 5.8 |

Note: This table is for illustrative purposes to demonstrate the concept of error analysis and does not represent a rigorous uncertainty quantification for this specific molecule.

Molecular Dynamics Simulations of Propane, 2-methyl-1-propoxy- and its Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with their environment google.comnih.govrsc.org. An MD simulation of Propane, 2-methyl-1-propoxy- would involve numerically solving Newton's equations of motion for a system containing one or more molecules of the ether, and potentially other molecules such as water or a solvent.

Key applications of MD simulations for this compound could include:

Conformational Analysis: MD simulations can explore the conformational landscape of the flexible Propane, 2-methyl-1-propoxy- molecule, identifying the most populated conformers and the energy barriers between them.

Liquid State Properties: By simulating a box of many Propane, 2-methyl-1-propoxy- molecules, one can predict bulk properties such as density, viscosity, and diffusion coefficients at different temperatures and pressures.

Solvation and Interactions: MD simulations can provide detailed insights into how Propane, 2-methyl-1-propoxy- interacts with solvent molecules. For example, in an aqueous solution, one could study the structure of water around the ether, the formation of hydrogen bonds (if any), and the hydrophobic effect.

Interactions with other Molecules: The interaction of Propane, 2-methyl-1-propoxy- with other chemical species, such as ions or other organic molecules, can be simulated to understand binding affinities and interaction patterns.

Structure-Activity Relationship (SAR) Derivations from Computational Data

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its activity or a specific property ijpsonline.comnih.govresearchgate.net. Computational chemistry plays a vital role in modern SAR by providing a wide range of molecular descriptors that can be used to build these relationships.

For Propane, 2-methyl-1-propoxy-, computational data could be used to derive SARs for various properties, including:

Physical Properties: Descriptors such as molecular weight, surface area, volume, and dipole moment can be correlated with physical properties like boiling point, vapor pressure, and solubility.

Reactivity: Quantum chemical calculations can provide descriptors related to reactivity, such as frontier molecular orbital energies (HOMO and LUMO), atomic charges, and bond dissociation energies. These can be used to build SAR models for predicting the reactivity of the ether in different chemical reactions. For aliphatic ethers, it has been noted that the presence of the ether linkage can weaken adjacent C-H bonds, affecting reactivity.

Biological Activity: While outside the direct scope of this article, it is worth noting that SAR studies on aliphatic ethers have been conducted to understand their anesthetic potency ijpsonline.comnih.gov. These studies often use topological indices and other molecular descriptors to correlate structure with biological activity.

A hypothetical SAR study for a series of aliphatic ethers, including Propane, 2-methyl-1-propoxy-, might involve calculating a set of molecular descriptors and using statistical methods to find a correlation with a property of interest, such as the rate constant for a particular reaction.

Table 3: Hypothetical Molecular Descriptors for SAR Analysis of Aliphatic Ethers

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) |

| Diethyl ether | 74.12 | 0.89 | 1.15 | -9.85 |

| Methyl propyl ether | 74.12 | 0.93 | 1.22 | -9.79 |

| Propane, 2-methyl-1-propoxy- | 116.20 | 2.15 | 1.31 | -9.68 |

| Diisopropyl ether | 102.17 | 1.88 | 1.35 | -9.62 |

Note: The LogP, Dipole Moment, and HOMO Energy values are illustrative and not from actual calculations.

These descriptors could then be used in a regression analysis to develop a predictive model for a specific activity or property.

Advanced Analytical Techniques for Characterizing Propane, 2 Methyl 1 Propoxy and Its Reaction Products

Spectroscopic Characterization for Structural Elucidation

Spectroscopy is a cornerstone for elucidating the molecular structure of Propane, 2-methyl-1-propoxy-. By analyzing the interaction of the molecule with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR/Raman spectroscopy provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Propane, 2-methyl-1-propoxy-, both ¹H and ¹³C NMR provide unambiguous evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct hydrogen environments and their neighboring protons. The protons on carbons adjacent to the ether oxygen are deshielded and thus shifted downfield. docbrown.info Based on the structure CH₃CH₂CH₂-O-CH₂CH(CH₃)₂, five distinct signals are predicted.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For Propane, 2-methyl-1-propoxy-, five distinct carbon signals are expected, as the two methyl carbons on the isobutyl group are equivalent due to symmetry. docbrown.info Carbons bonded to the electronegative oxygen atom are shifted downfield, typically appearing in the 70-80 ppm range. ucl.ac.uk

Predicted NMR Data for Propane, 2-methyl-1-propoxy-

| ¹H NMR Predicted Chemical Shifts and Splitting | |||

|---|---|---|---|

| Assignment | Predicted Shift (δ, ppm) | Splitting Pattern | Integration |

| -CH(CH₃)₂ | ~0.9 | Doublet (d) | 6H |

| -CH₂CH₃ | ~0.9 | Triplet (t) | 3H |

| -CH₂CH₃ | ~1.6 | Sextet | 2H |

| -CH(CH₃)₂ | ~1.8 | Nonet | 1H |

| -O-CH₂- (propyl & isobutyl) | ~3.2 - 3.4 | Multiplet (m) | 4H |

| ¹³C NMR Predicted Chemical Shifts | |

|---|---|

| Assignment | Predicted Shift (δ, ppm) |

| -CH₂CH₃ | ~11 |

| -CH(CH₃)₂ | ~19 |

| -CH₂CH₃ | ~23 |

| -CH(CH₃)₂ | ~29 |

| -O-CH₂- (propyl & isobutyl) | ~72 and ~79 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular weight of Propane, 2-methyl-1-propoxy- is 116.20 g/mol . nih.gov

Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 116. This molecular ion can then undergo fragmentation. For ethers, the most common fragmentation pathways involve cleavage of the C-C bond alpha to the oxygen atom and cleavage of the C-O bond. vaia.com

Key fragmentation pathways for Propane, 2-methyl-1-propoxy- include:

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a dominant process. This can lead to the loss of a propyl radical to form an ion at m/z 73, or the loss of an ethyl radical to form an ion at m/z 87.

C-O Bond Cleavage: The cleavage of the carbon-oxygen bonds results in the formation of alkyl carbocations. This pathway generates a highly stable isobutyl cation at m/z 57 and a propyl cation at m/z 43. These are often prominent peaks in the spectrum. vaia.com

Predicted Key Fragments in the Mass Spectrum of Propane, 2-methyl-1-propoxy-

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 116 | [C₇H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 87 | [CH₂(O)CH₂CH(CH₃)₂]⁺ | Loss of •CH₂CH₃ |

| 73 | [CH₃CH₂CH₂OCH₂]⁺ | Loss of •CH(CH₃)₂ |

| 57 | [CH(CH₃)₂CH₂]⁺ | Isobutyl cation from C-O cleavage |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation from C-O cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For an ether like Propane, 2-methyl-1-propoxy-, the most characteristic feature is the C-O-C stretching vibration.

IR Spectrum: The IR spectrum is dominated by a strong absorption band corresponding to the asymmetric C-O-C stretch, which typically appears in the 1150-1070 cm⁻¹ region for aliphatic ethers. Other absorptions include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1365 cm⁻¹.

Raman Spectrum: The symmetric C-O-C stretching vibration, which is often weak in the IR spectrum, gives rise to a strong, polarized band in the Raman spectrum. aip.org

Characteristic Vibrational Modes for Propane, 2-methyl-1-propoxy-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 2975 | IR, Raman | Strong |

| C-H Bend | 1365 - 1470 | IR, Raman | Medium |

| Asymmetric C-O-C Stretch | 1150 - 1070 | IR | Strong |

| Symmetric C-O-C Stretch | ~900 | Raman | Strong, Polarized |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating Propane, 2-methyl-1-propoxy- from complex mixtures, assessing its purity, and quantifying impurities or reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like ethers. In GC, the sample is vaporized and separated based on boiling point and polarity as it passes through a capillary column. The separated components then enter the mass spectrometer for identification.

This method is highly effective for:

Purity Assessment: Determining the percentage purity of a Propane, 2-methyl-1-propoxy- sample.

Mixture Analysis: Separating and identifying components in a reaction mixture, such as unreacted starting materials (e.g., 1-propanol (B7761284), isobutanol) or potential side-products from an etherification reaction (e.g., di-n-propyl ether, diisobutyl ether).

Trace Analysis: Detecting trace-level impurities or contaminants in the final product.

The choice of GC column is critical; a column with a 5% phenyl methyl siloxane stationary phase is often suitable for analyzing a range of substances, including ethers and related compounds. The retention time from the gas chromatogram provides one level of identification, which is then confirmed by the mass spectrum of the eluting peak.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While Propane, 2-methyl-1-propoxy- itself is too volatile for typical High-Performance Liquid Chromatography (HPLC) analysis, this technique is indispensable for the detection and quantification of non-volatile impurities. nist.gov Such impurities are not amenable to GC analysis and could include catalyst residues, salts, or degradation products formed through oxidation.

HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. nist.gov Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for this purpose.

Applications for HPLC in this context include:

Analysis of Synthesis Byproducts: Identifying non-volatile materials used or formed during synthesis.

Detection of Degradation Products: Ethers can slowly oxidize in the presence of air to form non-volatile hydroperoxides and peroxides. HPLC is an effective method for detecting these potentially hazardous impurities.

Quantification of Polar Impurities: Analyzing for highly polar impurities that would exhibit poor chromatographic behavior in a GC system.

Coupling HPLC with mass spectrometry (LC-MS) or using detectors like UV-Vis can provide the necessary sensitivity and selectivity for identifying and quantifying these non-volatile species at very low levels.

In-situ and Operando Spectroscopic Techniques in Catalytic Reaction Monitoring

Monitoring catalytic reactions in real-time provides invaluable data on reaction kinetics, catalyst behavior, and the formation of transient intermediates. In-situ (in place) and operando (working) spectroscopic techniques are powerful tools for achieving this, as they analyze the catalyst and reacting species under actual reaction conditions. csic.esrsc.org

In-situ Fourier Transform Infrared (FTIR) Spectroscopy is widely used to track the progress of etherification reactions. mdpi.comnih.gov By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentrations of reactants and products can be monitored continuously. acs.org In the synthesis of Propane, 2-methyl-1-propoxy-, FTIR spectroscopy would follow the decrease in the broad O-H stretching band of the reactant alcohols (1-propanol and 2-methyl-1-propanol) and the simultaneous increase in the characteristic C-O-C stretching band of the ether product. mdpi.com This allows for the real-time determination of reaction rates and conversion, providing immediate feedback on how changes in temperature or catalyst concentration affect the reaction outcome. nih.gov

Operando Raman Spectroscopy offers complementary information, particularly regarding the catalyst surface and the formation of specific intermediates. youtube.com This technique is highly sensitive to the vibrational modes of both the catalyst framework and adsorbed species. csic.es During the synthesis of Propane, 2-methyl-1-propoxy- over a solid acid catalyst, operando Raman could be used to observe changes in the catalyst's acid sites or the formation of surface-bound alkoxide species. wikipedia.org Because Raman spectroscopy is less sensitive to water than FTIR, it is particularly useful for studying dehydration reactions where water is a byproduct.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy is a superior technique for identifying and characterizing reaction intermediates, such as the carbocations or oxonium ions that are central to the acid-catalyzed etherification mechanism. rsc.orgdalalinstitute.com By using isotopically labeled reactants (e.g., ¹³C-labeled alcohols), in-situ solid-state NMR can track the transformation of reactants into intermediates and finally into products. nih.govresearchgate.net In the formation of Propane, 2-methyl-1-propoxy-, in-situ NMR could provide direct evidence for the formation of a protonated alcohol or a subsequent carbocation, confirming the reaction pathway. rsc.orgbeilstein-journals.org The chemical shifts observed in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms, making it possible to distinguish between precursor alcohols, stable carbocation intermediates, and the final ether products. dalalinstitute.comnih.gov

Table 1: Application of In-situ and Operando Techniques in Monitoring Etherification

| Technique | Information Gained | Relevance to Propane, 2-methyl-1-propoxy- Synthesis |

|---|---|---|

| In-situ FTIR | Real-time concentration of reactants and products, reaction kinetics. nih.gov | Monitors disappearance of 1-propanol and 2-methyl-1-propanol (B41256) (O-H stretch) and appearance of the ether product (C-O-C stretch). mdpi.com |

| Operando Raman | Catalyst surface changes, detection of surface-adsorbed intermediates, less interference from water. youtube.comwikipedia.org | Observes interactions between alcohols and catalyst acid sites, and tracks catalyst state during the reaction. |

| In-situ NMR | Direct observation and structural confirmation of reactive intermediates like carbocations and oxonium ions. rsc.orgdalalinstitute.comnih.gov | Confirms the reaction mechanism by detecting protonated alcohols or carbocation intermediates from 1-propanol and 2-methyl-1-propanol. beilstein-journals.org |

Advanced hyphenated Techniques for Complex Mixture Characterization

Following the synthesis, a detailed analysis of the product stream is necessary to determine the yield of Propane, 2-methyl-1-propoxy- and to identify and quantify any byproducts. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for this task. nih.govbccampus.ca

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful hyphenated technique for analyzing the volatile products of etherification reactions. nih.govajpaonline.com The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. mdpi.comnotulaebotanicae.ro As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern based on their structure. ajpaonline.com

In the analysis of the reaction mixture from the synthesis of Propane, 2-methyl-1-propoxy-, GC-MS would separate the desired unsymmetrical ether from unreacted alcohols and various side products. researchgate.netresearchgate.net The primary side reactions in a mixed ether synthesis are the self-condensation of each alcohol, leading to the formation of two symmetrical ethers: di-n-propyl ether and diisobutyl ether. Furthermore, acid-catalyzed dehydration of the alcohols can lead to the formation of alkenes, namely propene and isobutylene. rsc.org Each of these compounds would exhibit a distinct retention time in the GC and a characteristic mass spectrum, allowing for unambiguous identification and quantification. researchgate.net

Other advanced hyphenated techniques can provide even more detailed characterization. Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for analyzing less volatile or more polar compounds that are not amenable to GC analysis. slideshare.net For highly complex mixtures containing numerous isomers, two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced separation power and the ability to resolve co-eluting peaks. nih.gov

Table 2: Characterization of a Plausible Product Mixture for Propane, 2-methyl-1-propoxy- Synthesis by GC-MS

| Compound Name | Chemical Formula | Role in Reaction | GC-MS Identification |

|---|---|---|---|

| 1-Propanol | C₃H₈O | Reactant | Identified by its specific retention time and mass spectrum (e.g., characteristic fragments). |

| 2-Methyl-1-propanol | C₄H₁₀O | Reactant | Identified by its specific retention time and mass spectrum (e.g., characteristic fragments). |

| Propane, 2-methyl-1-propoxy- | C₇H₁₆O | Main Product | Identified by its retention time and unique mass spectrum confirming the isobutyl propyl ether structure. |

| Di-n-propyl ether | C₆H₁₄O | Side Product | Symmetrical ether from 1-propanol self-condensation. Identified by its mass spectrum. |

| Diisobutyl ether | C₈H₁₈O | Side Product | Symmetrical ether from 2-methyl-1-propanol self-condensation. Identified by its mass spectrum. |

| Propene | C₃H₆ | Side Product | Dehydration product of 1-propanol. Detected as a volatile gas. |

| Isobutylene | C₄H₈ | Side Product | Dehydration product of 2-methyl-1-propanol. Detected as a volatile gas. |

Industrial and Specialty Chemical Applications of Propane, 2 Methyl 1 Propoxy

Role as an Intermediate in Organic Synthesis

Propane, 2-methyl-1-propoxy- serves as a crucial component in the synthesis of more complex molecules. ontosight.ai Its ether linkage and alkyl structure allow it to be used as a building block in multi-step chemical manufacturing processes.

Precursor in the Synthesis of Pharmaceuticals and Agrochemicals

This compound is utilized as an intermediate in the production of various chemicals, including those destined for pharmaceutical and agrochemical applications. ontosight.ai While specific, publicly documented synthetic pathways detailing its use are often proprietary, the broader class of ethers is fundamental in the pharmaceutical industry. For instance, related compounds like diisopropyl ether are employed as extraction solvents and for the purification by crystallization of Active Pharmaceutical Ingredients (APIs). nih.gov This highlights the functional importance of ethers in producing high-purity compounds required for medical use. Similarly, related ether structures, such as propylene (B89431) glycol butyl ether esters, are components in the formulation of herbicides, demonstrating the utility of such chemical motifs in the agrochemical sector. nih.gov

Building Block for Specialty Chemical Production

As a building block, Propane, 2-methyl-1-propoxy- contributes to the synthesis of specialty chemicals, which are products valued for their performance or function. ontosight.ai A notable application is in the fragrance industry, where related α-terpinyl alkyl ethers, including propyl and butyl ethers, are synthesized from monoterpenes and valued for their distinct aromas, such as citrus and grassy scents. academie-sciences.fr The versatility of ethers also allows them to be used in the production of other specialty chemicals like stabilizers and surfactants. connectchemicals.com

Functionality as a Solvent in Chemical Processes

The physical and chemical properties of Propane, 2-methyl-1-propoxy- make it an effective solvent for various industrial and laboratory applications, including in coatings and adhesives. ontosight.ai Ethers are generally characterized as polar aprotic solvents, meaning they can dissolve a range of organic compounds but are less effective at solvating anions compared to protic solvents like water or alcohols.

Table 1: Physicochemical Properties of Propane, 2-methyl-1-propoxy-

| Property | Value | Source |

| CAS Number | 15268-49-2 | nist.gov |

| Molecular Formula | C₇H₁₆O | nist.gov |

| Molecular Weight | 116.20 g/mol | nih.govnist.gov |

| Normal Boiling Point | 381 K (107.85 °C) | nist.gov |

| Octanol/Water Partition Coefficient (XLogP3) | 2.3 | nih.gov |

| Topological Polar Surface Area | 9.2 Ų | nih.gov |

Utility in Membrane Permeability Studies in Biological Research

In biological research, ethers can be used to dissolve water-insoluble compounds, facilitating studies on drug delivery and membrane interactions. The passive permeation of molecules across a biological membrane is largely governed by the molecule's hydrophobicity and size. nih.gov A key metric for hydrophobicity is the octanol-water partition coefficient (logP), which for Propane, 2-methyl-1-propoxy- is 2.3, indicating moderate lipid solubility. nih.gov

While no studies specifically name this compound, its properties are relevant to the field. It could be used as a solvent vehicle to deliver a non-polar compound of interest to a lipid bilayer for study. Furthermore, understanding how moderately hydrophobic molecules like this ether interact with and cross membranes is crucial for predicting the absorption and distribution of potential drug candidates. nih.gov

Emerging Applications in Materials Science and Engineering

While established applications for Propane, 2-methyl-1-propoxy- are primarily as a solvent and intermediate, related ether compounds are finding use in materials science. This suggests potential future applications for this specific ether. For instance, more complex branched ethers are utilized in the formulation of advanced coatings and sealants, where they can enhance adhesion and provide resistance to environmental degradation. Other ethers have been investigated for their role as surfactants in emulsions or as components in the polymerization of olefins to produce plastics. Its current use as a solvent in coatings is a direct application in this broader field. ontosight.ai

Patent Landscape and Intellectual Property Analysis for Propane, 2 Methyl 1 Propoxy

Trends in Patenting Synthesis Methods and Process Innovations

The patent literature for ether compounds reveals a continuous drive towards more efficient, sustainable, and cost-effective synthesis methods. While patents specifically detailing the synthesis of Propane, 2-methyl-1-propoxy- are not abundantly available in the public domain, general trends in ether production offer a strong indication of the innovative focus in this area.

A significant trend is the move towards "green" and bio-based solvents. saudijournals.com There is a growing emphasis on developing solvents from renewable resources to reduce reliance on petrochemicals. saudijournals.com This includes patents for processes that utilize biomass as a starting material, which could be applicable to the production of the isobutanol and propanol (B110389) precursors of Propane, 2-methyl-1-propoxy-. Innovations in this space often focus on enhancing the scalability and cost-effectiveness of production from renewable feedstocks. saudijournals.com

Furthermore, patent activity in the broader chemical industry highlights advancements in catalytic processes. For the synthesis of ethers, this includes the development of novel catalysts that improve reaction selectivity, reduce energy consumption, and allow for the use of milder reaction conditions. For instance, methods for producing cycloalkyl alkyl ether compounds have seen patents granted for processes using specific acidic ion-exchange resins to enhance efficiency. justia.com While not directly for Propane, 2-methyl-1-propoxy-, these innovations in ether synthesis are indicative of the types of process improvements likely to be patented for similar compounds.

Analysis of Patented Applications and End-Uses

The patented applications of Propane, 2-methyl-1-propoxy- and similar ethers are diverse, reflecting their utility as solvents and functional ingredients.

One of the earliest and most direct patented applications for "isobutyl propyl ether" is its use as a solvent in chemical synthesis. A U.S. patent discloses its utility as a suitable inert solvent for the preparation of zinc hydride. google.com This highlights its role in specialized chemical manufacturing processes where a stable and inert reaction medium is crucial.

The broader category of ethers is frequently cited in patents for various industrial applications. These include:

Cleaning and Paint Stripping Compositions: Ethers are components in paint stripping formulations, particularly for removing polymeric coatings from metal substrates. justia.com

Solvents for Electrolysis: Ether solvents are employed in electrolytes for the production of organometallic compounds due to their ability to solvate Grignard reagents. google.com

Fragrance and Flavor Compositions: While not specifically mentioning Propane, 2-methyl-1-propoxy-, related ether compounds are patented for their use in imparting specific aroma impressions in consumer products.

Pharmaceutical and Agrochemical Intermediates: The compound is used as an intermediate in the synthesis of various chemicals, including those for the pharmaceutical and agrochemical industries, suggesting its potential inclusion in patents for the synthesis of more complex molecules. google.com

Geographical Distribution and Key Players in Patent Filings

A definitive geographical distribution and a list of key players specifically for "Propane, 2-methyl-1-propoxy-" is challenging to construct due to the limited number of patents explicitly naming this compound. However, broader trends in chemical patenting can provide some context.

Historically, the United States has been a significant location for chemical patent filings, as evidenced by early patents mentioning isobutyl propyl ether. google.com Analysis of patenting trends at the European Patent Office (EPO) shows a significant and growing number of applications from China and South Korea , which are approaching the filing volumes of established innovating regions like Europe , the US , and Japan . epo.org This suggests that future innovations and patent filings related to specialty chemicals like Propane, 2-methyl-1-propoxy- are increasingly likely to originate from Asia.

Within Europe, Germany remains a major source of patent applications. epo.org The top applicants at the EPO include major chemical and technology companies, with European companies like BASF and Siemens, and Asian companies like LG and Samsung being prominent. epo.org While these specific companies may not have patents directly on Propane, 2-methyl-1-propoxy-, they are representative of the types of corporations that would be active in patenting new chemical entities and their applications.

Strategic Implications of Intellectual Property for Research and Development

The intellectual property landscape has significant strategic implications for companies involved in the research and development of Propane, 2-methyl-1-propoxy- and other specialty ethers.

The trend towards green chemistry and sustainable production methods indicates a strategic R&D focus. saudijournals.com Companies that can patent novel, efficient, and environmentally friendly synthesis routes for this ether will have a significant competitive advantage. This includes processes that utilize bio-based feedstocks or employ more efficient catalytic systems.

The diverse range of patented applications for ethers suggests that there are numerous opportunities for innovation. R&D efforts could be strategically directed towards formulating new products that leverage the specific properties of Propane, 2-methyl-1-propoxy-, such as its solvency and volatility. Filing patents for novel applications in areas like specialized cleaning agents, new fragrance formulations, or as a reaction medium for emerging chemical processes can create valuable market niches.

The increasing patent activity from Asia, particularly China, underscores the globalized nature of chemical innovation. epo.org Companies must monitor patent filings from these regions to be aware of emerging competitors and potential collaborators. A thorough understanding of the global patent landscape is crucial for freedom-to-operate analyses and for identifying white spaces for new research and patenting opportunities. The relatively sparse patent landscape for this specific compound may indicate an opportunity for new players to establish a strong intellectual property position.

Future Research Directions and Unexplored Avenues for Propane, 2 Methyl 1 Propoxy

Development of More Sustainable and Green Synthesis Routes

The traditional Williamson ether synthesis, while effective, often involves harsh bases and produces salt byproducts, presenting environmental concerns. researchgate.net Future research should prioritize the development of greener synthesis pathways for Propane, 2-methyl-1-propoxy-.

Key Research Directions:

Catalytic Williamson Ether Synthesis (CWES): Investigating the use of catalytic amounts of alkali metal salts at high temperatures could enable the use of weaker alkylating agents like isobutanol and propanol (B110389) directly, minimizing salt waste and allowing for a more atom-economical process. researchgate.netacs.org

Renewable Feedstocks: A significant advancement would be the production of isobutanol and propanol from renewable biomass sources. Research into the efficient conversion of lignocellulosic biomass or other bio-based materials into these alcohol precursors is crucial for a truly sustainable synthesis of isobutyl propyl ether.

Phase-Transfer Catalysis (PTC): Exploring the use of phase-transfer catalysts could facilitate the reaction between an aqueous solution of an alkoxide and an organic phase containing the alkyl halide. This approach can reduce the need for anhydrous solvents and potentially lead to milder reaction conditions.

Biocatalysis: The use of enzymes, such as engineered variants of aldoxime dehydratases, presents an exciting frontier for the synthesis of ethers under mild, environmentally friendly conditions. While currently more established for other compound classes, exploring enzymatic routes for the formation of isobutyl propyl ether could offer high selectivity and reduce the reliance on traditional chemical catalysts.

Electrochemical Synthesis: Recent advancements in electrochemical methods for generating reactive carbocation intermediates from carboxylic acids offer a novel, non-acidic route to forming hindered ethers. acs.org Applying this technology to the synthesis of isobutyl propyl ether could bypass traditional synthetic bottlenecks.

Table 1: Comparison of Potential Green Synthesis Routes for Propane, 2-methyl-1-propoxy-

| Synthesis Route | Potential Advantages | Research Challenges |

| Catalytic Williamson Ether Synthesis | High selectivity, use of weaker alkylating agents, reduced salt waste. | Requires high temperatures and pressures, catalyst stability and recovery. |

| Renewable Feedstocks | Reduced carbon footprint, utilization of waste biomass. | Efficient and cost-effective conversion of biomass to alcohol precursors. |

| Phase-Transfer Catalysis | Milder reaction conditions, reduced need for anhydrous solvents. | Catalyst efficiency and separation, potential for side reactions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for specific ether synthesis, substrate scope. |

| Electrochemical Synthesis | Avoids harsh acids/bases, formation of hindered ethers. | Scalability, electrode material stability, control of side reactions. |

Exploration of Novel Catalytic Transformations and Reaction Pathways

The reactivity of Propane, 2-methyl-1-propoxy- itself remains largely unexplored. Future research should focus on its potential as a substrate in various catalytic transformations to produce valuable chemical intermediates.

Key Research Directions:

Catalytic Dealkylation: Investigating the selective cleavage of the ether bond to yield isobutanol and propanol or their derivatives using heterogeneous catalysts on metal surfaces could provide a reversible or degradable pathway. nih.gov

C-H Functionalization: Exploring the direct functionalization of the C-H bonds within the isobutyl or propyl groups, using advanced catalytic systems, could lead to the synthesis of more complex and functionalized ethers with novel properties.

Oxidative Transformations: Studying the controlled oxidation of the ether could yield valuable carbonyl compounds or other oxygenated derivatives.

Computational Modeling: Employing density functional theory (DFT) and other computational methods can provide valuable insights into potential reaction mechanisms and help in the rational design of catalysts for specific transformations of isobutyl propyl ether. nih.gov

Advanced Analytical Tool Development for Enhanced Characterization

While standard analytical techniques can identify Propane, 2-methyl-1-propoxy-, the development of more advanced and sensitive methods is crucial for detailed characterization, particularly in complex matrices or for in-situ monitoring of its formation and reactions.

Key Research Directions:

Advanced Mass Spectrometry (MS) Techniques: Utilizing techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) could provide ultra-high resolution and mass accuracy for the unambiguous identification of isobutyl propyl ether and its potential reaction products.

Multidimensional Chromatography: Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry can offer superior separation and identification of isomers and trace impurities that may be present in synthetic mixtures.

In-situ Spectroscopic Methods: Developing methods using in-situ Fourier Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy would allow for real-time monitoring of synthesis reactions, providing valuable kinetic and mechanistic data.

Hyphenated Techniques: The coupling of various analytical techniques, such as thermogravimetric analysis with mass spectrometry (TGA-MS), can provide detailed information on the thermal decomposition pathways of the compound.

Table 2: Advanced Analytical Techniques for the Characterization of Propane, 2-methyl-1-propoxy-

| Analytical Technique | Information Provided | Potential Application |

| FT-ICR MS | Ultra-high resolution and mass accuracy. | Unambiguous identification in complex mixtures, isotopic analysis. |

| GC×GC-MS | Enhanced separation of isomers and complex samples. | Purity assessment, analysis of reaction byproducts. |

| In-situ FTIR/NMR | Real-time reaction monitoring. | Kinetic studies, mechanistic investigations of synthesis and transformations. |

| TGA-MS | Thermal stability and decomposition products. | Understanding thermal degradation pathways. |

Integration of Propane, 2-methyl-1-propoxy- into Emerging Technologies

The unique combination of a branched isobutyl group and a linear propyl group may impart specific physical and chemical properties to Propane, 2-methyl-1-propoxy-, making it a candidate for various emerging technologies.

Key Research Directions:

Sustainable Solvents: A thorough evaluation of its solvent properties, such as polarity, boiling point, and environmental impact, is needed to assess its potential as a green solvent alternative in various chemical processes.

Biofuel Additives: Investigating its combustion properties and miscibility with gasoline and diesel could reveal its potential as a biofuel additive to enhance octane (B31449) or cetane ratings and reduce emissions.

Electrolyte Formulations: For energy storage applications, its electrochemical stability and ability to dissolve salts could be explored for use in novel electrolyte formulations for batteries and supercapacitors.

Functional Fluids: Its thermal and oxidative stability, along with its viscosity characteristics, should be studied to determine its suitability as a base oil or additive in lubricants and hydraulic fluids.

Interdisciplinary Research with Material Science and Chemical Engineering

The full potential of Propane, 2-methyl-1-propoxy- can be realized through collaborative research that bridges chemistry with material science and chemical engineering.

Key Research Directions:

Polymer Chemistry: While research exists on poly(isobutyl vinyl ether), the incorporation of the 2-methyl-1-propoxy group as a side chain in polymers is an unexplored area. wisdomlib.org This could lead to new materials with tailored properties such as flexibility, hydrophobicity, and thermal stability.

Process Design and Optimization: Chemical engineers can play a crucial role in designing and optimizing large-scale, sustainable production processes for isobutyl propyl ether, including reactor design, separation and purification techniques, and process integration to minimize energy consumption and waste.

Material Coatings and Additives: In material science, its properties as a potential plasticizer, surface modifier, or additive in coatings, adhesives, and composites should be investigated to enhance material performance.

Membrane Technology: Its potential use as a component in liquid membranes for separation processes could be an interesting avenue for research.

By pursuing these future research directions, the scientific community can unlock the full potential of Propane, 2-methyl-1-propoxy-, transforming it from a relatively obscure chemical compound into a valuable building block for a more sustainable and technologically advanced future.

Q & A

Basic Research Question: How can researchers optimize synthesis routes for 2-methyl-1-propoxypropane while ensuring safety and reproducibility?

Methodological Answer:

To synthesize 2-methyl-1-propoxypropane (CAS 13262-23-2), prioritize safety protocols due to its acute toxicity (H302) and skin/eye irritation risks (H315, H319) . Begin with a nucleophilic substitution reaction between isobutyl alcohol and a propyl halide, using inert solvents (e.g., THF) under nitrogen to minimize side reactions. Monitor reaction progress via GC-MS to confirm purity. For reproducibility, document parameters like temperature (±1°C), stoichiometric ratios, and solvent drying methods. Validate outcomes using NMR (¹H and ¹³C) and IR spectroscopy to confirm ether bond formation (C-O-C stretch at ~1100 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.